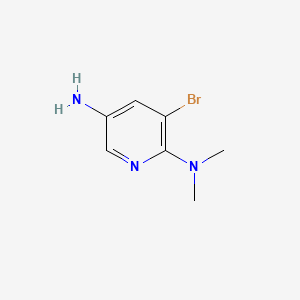

5-アミノ-3-ブロモ-2-(N,N-ジメチルアミノ)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

The synthesis of pyridine compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Molecular Structure Analysis

Pyridine (from the Greek pyr = fire and idine—which is used for aromatic bases) contains a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom .

Chemical Reactions Analysis

In the context of chemical reactions, 2- (Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .

作用機序

Target of Action

The primary target of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine interacts with its targets through a series of steps. The Suzuki–Miyaura coupling reaction involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

実験室実験の利点と制限

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is relatively easy to synthesize, and it can be purified using recrystallization and isolation. Another advantage is that the compound is relatively stable, and it is not easily degraded by light or heat. One of the main limitations is that the compound is not water soluble, and it must be dissolved in a suitable solvent before use.

将来の方向性

There are a number of potential future directions for the use of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine. One potential direction is to use the compound in drug discovery, as the compound has already been shown to have an effect on various proteins and enzymes. Another potential direction is to use the compound in biochemistry, as the compound has already been shown to have an effect on various metabolic enzymes. Finally, the compound could be used in chemical synthesis, as it has already been used to synthesize a variety of organic compounds.

合成法

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can be synthesized using a variety of methods, including a condensation reaction between 2-bromopyridine and dimethylamine. This reaction is typically carried out in a solvent, such as methanol, and the resulting product is then purified by recrystallization and isolation. Other methods for synthesizing 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine include the use of a palladium-catalyzed reaction and the use of a Suzuki coupling reaction.

科学的研究の応用

超分子集合体

この化合物は、N+–H⋯O−、N–H⋯O、およびO–H⋯Oの水素結合相互作用を介して、2,4-ジヒドロキシ安息香酸(DHB)との超分子集合体の構築に使用されてきた。 . この分子塩の構造は、単結晶X線結晶構造解析によって決定された。 .

光学研究

ABMP-DHB結晶は、可視窓全体領域でより優れた透過率を示し、カットオフ波長は358 nmである。 . この特性は、光学研究で有用である。

熱安定性

この化合物は、210 ℃まで熱的に安定である。 、そのため、高い熱安定性を必要とする用途に適している。

電荷移動結晶

関連する化合物である2-アミノ5-ブロモピリジニウムL-酒石酸は、新しい有機電荷移動(CT)錯体の作成に使用されてきた。 . この錯体は、オプトエレクトロニクスデバイス用途で潜在的な用途を有する。 .

非線形光学用途

この化合物は、非線形光学特性を持つ結晶の合成に使用されてきた。 . これらの結晶は、光信号処理、カラーディスプレイ、周波数変換、フォトニクス、レーザーリモートセンシング、有機超伝導体、分子エレクトロニクス、電気光学振幅変調、高密度光データストレージ、超小型レーザー、光スイッチング、光パラメトリック発生、およびバイオフォトニクスで潜在的な用途を有する。 .

キレートカルベンの調製

この化合物は、環金属化、H2損失、および可逆的なα脱離によるキレートカルベンの調製におけるモデル基質として使用される。 .

多環式アザアレーンの合成

関連する化合物である2-アミノ-5-ブロモピリジンは、多環式アザアレーンの合成に使用されてきた。<a aria-label="4: 7. Synthesis of Polycyclic Azaarenes" data-citationid="f11c68e6-123e-738d-5e30-777e

Safety and Hazards

生化学分析

Biochemical Properties

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .

Cellular Effects

The effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, thereby altering cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal effects are essential for determining the compound’s suitability for various research applications .

Dosage Effects in Animal Models

The effects of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for ensuring safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These factors are essential for determining the compound’s bioavailability and effectiveness in various applications .

Subcellular Localization

The subcellular localization of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its specific roles within the cell and its overall impact on cellular processes .

特性

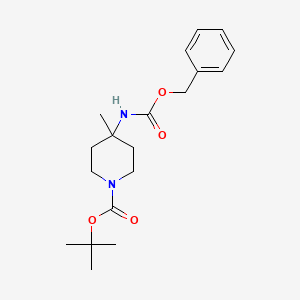

IUPAC Name |

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXRGEYMSGGYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)